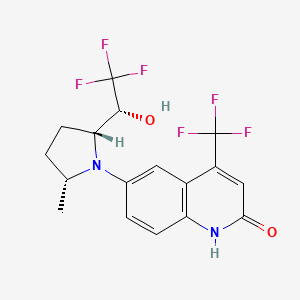

LGD-2941

Description

LGD-2941 is a small molecule drug with a maximum clinical trial phase of I.

Properties

Key on ui mechanism of action |

LGD2941 selectively modulates the activity of the androgen receptor (AR) in different tissues. |

|---|---|

CAS No. |

847235-85-2 |

Molecular Formula |

C17H16F6N2O2 |

Molecular Weight |

394.31 g/mol |

IUPAC Name |

6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C17H16F6N2O2/c1-8-2-5-13(15(27)17(21,22)23)25(8)9-3-4-12-10(6-9)11(16(18,19)20)7-14(26)24-12/h3-4,6-8,13,15,27H,2,5H2,1H3,(H,24,26)/t8-,13-,15-/m1/s1 |

InChI Key |

HWLLYFXDDGGHOE-BCSUUIJWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)[C@H](C(F)(F)F)O |

Canonical SMILES |

CC1CCC(N1C2=CC3=C(C=C2)NC(=O)C=C3C(F)(F)F)C(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(2-methyl-5-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-trifluoromethylquinolin-2(1H)-one LGD 2941 LGD-2941 LGD2941 |

Origin of Product |

United States |

Foundational & Exploratory

LGD-2941: A Technical Deep Dive into its Mechanism of Action on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with a favorable safety profile, particularly concerning androgenic tissues like the prostate. Developed by Ligand Pharmaceuticals, this compound entered Phase I clinical trials for conditions such as osteoporosis and frailty. This technical guide provides a comprehensive overview of the mechanism of action of this compound on androgen receptors, detailing its binding affinity, functional potency, and the signaling pathways it modulates. The experimental protocols for key assays used in its preclinical characterization are also described, accompanied by visualizations to elucidate complex processes. Although development of this compound has been discontinued, the information gathered from its study remains valuable for the ongoing research and development of next-generation SARMs.

Introduction

Selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as increased muscle mass and bone density, while minimizing the undesirable androgenic side effects on tissues like the prostate and skin. This compound emerged as a promising SARM candidate, demonstrating potent anabolic activity in preclinical models.[1] This document serves as an in-depth technical resource on the molecular interactions of this compound with the androgen receptor.

Mechanism of Action at the Androgen Receptor

This compound functions as a potent and selective agonist of the androgen receptor. Its mechanism of action follows the canonical pathway of nuclear receptor activation, leading to the modulation of gene expression in target tissues.

Binding to the Androgen Receptor

The initial step in the mechanism of action of this compound is its binding to the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm. This interaction induces a conformational change in the receptor, a critical step for its subsequent activation.

Nuclear Translocation and DNA Binding

Upon ligand binding, the this compound-AR complex translocates from the cytoplasm into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.

Transcriptional Regulation

The binding of the this compound-AR complex to AREs initiates the recruitment of co-regulatory proteins (coactivators or corepressors), which ultimately leads to the modulation of transcription of androgen-responsive genes. The tissue-selective effects of this compound are believed to be a result of differential recruitment of these co-regulators in various cell types.

Quantitative Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the human androgen receptor.

| Parameter | Value | Description |

| Binding Affinity (Ki) | Not explicitly found in search results | A measure of the affinity of this compound for the androgen receptor. A lower Ki value indicates a higher binding affinity. |

| Functional Potency (EC50) | Not explicitly found in search results | The concentration of this compound that produces 50% of the maximal response in a functional assay, indicating its potency as an agonist. |

Note: Despite extensive searching, the specific Ki and EC50 values for this compound from the primary literature by Martinborough et al. (2007) were not found in the provided search results. This information is typically found within the full text or supplementary data of the publication.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows involved in the characterization of this compound.

Caption: Canonical Androgen Receptor Signaling Pathway for this compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Caption: Workflow for a Reporter Gene Transactivation Assay.

Caption: Workflow for the Hershberger Assay to Evaluate SARM Activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-Mibolerone or [³H]-R1881, high-affinity synthetic androgens.

-

Test Compound: this compound.

-

Buffers: Tris-HCl based buffer containing protease inhibitors.

-

Separation Matrix: Hydroxylapatite slurry or charcoal-dextran.

-

Scintillation Cocktail.

-

-

Procedure:

-

A constant concentration of the androgen receptor preparation and the radioligand are incubated in a series of tubes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.

-

The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated using a separation matrix (e.g., centrifugation with hydroxylapatite).

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Androgen Receptor Transactivation Assay

This cell-based assay measures the functional potency (EC50) of a compound as an androgen receptor agonist.

-

Materials:

-

Cell Line: CV-1 (monkey kidney fibroblast) cells, which lack endogenous steroid receptors.

-

Expression Vector: A plasmid containing the full-length human androgen receptor gene.

-

Reporter Vector: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) long terminal repeat.[2][3][4]

-

Transfection Reagent.

-

Test Compound: this compound.

-

Luciferase Assay Reagent.

-

-

Procedure:

-

CV-1 cells are co-transfected with the androgen receptor expression vector and the MMTV-luciferase reporter vector.

-

After transfection, the cells are treated with various concentrations of this compound.

-

The cells are incubated for a set period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

The cells are then lysed, and the luciferase activity is measured using a luminometer.

-

The data is plotted as luciferase activity versus the concentration of this compound to generate a dose-response curve.

-

The EC50 value is determined from this curve.

-

Hershberger Assay

This in vivo assay is a well-established method for assessing the androgenic and anabolic activity of a compound in a castrated male rat model.[5][6][7]

-

Animal Model: Immature, castrated male rats.

-

Test Compound: this compound.

-

Positive Control: Testosterone propionate (a potent androgen and anabolic agent).

-

Vehicle Control: The solvent used to dissolve the test compounds.

-

Procedure:

-

Peripubertal male rats are castrated to remove the endogenous source of androgens.

-

After a recovery period, the rats are divided into treatment groups.

-

The groups are treated daily for a specified duration (e.g., 10 consecutive days) with the vehicle, testosterone propionate, or different doses of this compound.[5]

-

At the end of the treatment period, the animals are euthanized.

-

Androgen-dependent tissues are carefully dissected and weighed. These typically include:

-

The weights of these tissues are normalized to the body weight of the animal.

-

The data is analyzed to compare the effects of this compound to the vehicle and positive controls, allowing for the determination of its anabolic and androgenic potency and selectivity.

-

Conclusion

This compound is a selective androgen receptor modulator that has demonstrated a clear dissociation of anabolic and androgenic effects in preclinical studies. Its mechanism of action follows the classical pathway of androgen receptor activation, leading to tissue-selective gene regulation. While the specific quantitative data for its binding affinity and functional potency were not available in the reviewed literature, the qualitative evidence strongly supports its classification as a potent SARM. The experimental protocols detailed herein provide a framework for the evaluation of similar compounds in the ongoing quest for safer and more effective anabolic therapies. Although the clinical development of this compound was halted, the knowledge gained from its investigation contributes significantly to the foundation of SARM research and the development of future therapeutics for muscle wasting, osteoporosis, and other androgen-deficient conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Androgen Receptor Acetylation Governs trans Activation and MEKK1-Induced Apoptosis without Affecting In Vitro Sumoylation and trans-Repression Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to LGD-2941: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic activity in muscle and bone with a favorable safety profile, exhibiting reduced effects on the prostate in preclinical models.[1][2] Developed by Ligand Pharmaceuticals, this compound belongs to the quinolinone class of SARMs and has been investigated for its therapeutic potential in conditions such as muscle wasting and osteoporosis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and available quantitative data for this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 6-((2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-(trifluoromethyl)quinolin-2(1H)-one.[1] Its chemical structure is characterized by a quinolinone core, a trifluoromethyl group, and a substituted pyrrolidine (B122466) ring, which are crucial for its selective interaction with the androgen receptor.

| Property | Value | Reference |

| IUPAC Name | 6-((2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-(trifluoromethyl)quinolin-2(1H)-one | [1] |

| Chemical Formula | C17H16F6N2O2 | |

| Molecular Weight | 394.32 g/mol | |

| CAS Number | 847235-85-2 | |

| SMILES | C[C@H]1CC--INVALID-LINK--C(F)(F)F">C@@HN1c2ccc3cc(C(F)(F)F)c(c(=O)nc3c2) |

Synthesis Pathway

The synthesis of this compound, as described by Martinborough et al. (2007) in the Journal of Medicinal Chemistry, involves a multi-step process.[1] The key steps include the construction of the quinolinone core followed by the introduction of the substituted pyrrolidine side chain.

A crucial step in the synthesis is the palladium-catalyzed coupling of a bromide precursor of the quinolinone with the appropriate pyrrolidine derivative.[1] The stereochemistry of the final compound is established through the use of stereochemically defined starting materials.

Experimental Protocol: General Synthesis Approach

Detailed experimental procedures are proprietary and require access to the full publication. The following is a generalized protocol based on the published abstract.

The synthesis commences with the preparation of a suitably functionalized and brominated quinolinone core. Separately, the stereospecific synthesis of the (2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine side chain is performed. The key coupling reaction involves a palladium-catalyzed amination (Buchwald-Hartwig amination or similar) between the brominated quinolinone and the pyrrolidine derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as one employing a BINAP ligand, and a base.[1] Following the coupling, purification of the final product, this compound, is achieved through standard chromatographic techniques.

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) with high affinity and selectivity, leading to the tissue-specific modulation of gene expression. In anabolic tissues like muscle and bone, this compound acts as an agonist, promoting growth and anabolism. Conversely, in androgenic tissues such as the prostate, it exhibits reduced agonist activity, leading to a favorable anabolic-to-androgenic ratio.

Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-LGD-2941 complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes responsible for the anabolic effects.

Quantitative Data

While extensive quantitative data for this compound is not publicly available, preclinical studies in rat models have provided some insights into its activity.

Table 1: In Vivo Anabolic and Androgenic Activity in a Rat Model of Hypogonadism

| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate) | Reference |

| This compound | Excellent | Reduced | [1][2] |

Note: Specific dose-response data and ED50 values are not detailed in the available literature.

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Improved relative to earlier compounds | Rat | [3] |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available.

Experimental Protocols

Competitive Binding Assay for Androgen Receptor Affinity (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like this compound to the androgen receptor.

-

Preparation of AR: A source of androgen receptor is required, typically from rat prostate cytosol or a recombinant human AR protein.

-

Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881, is used as the competitor.

-

Competition Assay: Varying concentrations of the test compound (this compound) are incubated with a fixed concentration of the AR and the radioligand.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often using methods like filtration or scintillation proximity assay.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of radioligand binding versus the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity Assay in Rats (Hershberger Assay - General Protocol)

This assay is a standard method to assess the anabolic and androgenic properties of a compound.

-

Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.

-

Dosing: The animals are divided into groups and treated with the test compound (this compound) at various doses, a vehicle control, and a reference androgen (e.g., testosterone (B1683101) propionate) over a set period (typically 7-10 days).

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate, seminal vesicles.

-

-

Data Analysis: The weights of the levator ani muscle and the androgenic tissues are compared between the different treatment groups and the control group. This allows for the determination of the dose-dependent anabolic and androgenic effects of the compound.

Conclusion

This compound is a promising selective androgen receptor modulator with a well-defined chemical structure and a synthetic pathway established in the scientific literature. Its demonstrated anabolic activity in preclinical models, coupled with a reduced impact on the prostate, highlights its potential for further investigation in the treatment of muscle and bone wasting conditions. This technical guide consolidates the available information on this compound to aid researchers in their ongoing and future studies of this and similar compounds. Further research to fully elucidate its pharmacokinetic profile and long-term safety is warranted.

References

LGD-2941: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

LGD-2941 is a nonsteroidal, orally active, and selective androgen receptor modulator (SARM) discovered and developed by Ligand Pharmaceuticals. Positioned as a potential therapeutic for osteoporosis and frailty, it demonstrated promising anabolic effects on muscle and bone with a favorable safety profile in preclinical studies by exhibiting reduced androgenic activity in tissues such as the prostate. This compound advanced into Phase I clinical trials. However, its development was discontinued, likely due to the dissolution of the partnership between Ligand Pharmaceuticals and TAP Pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, development history, and preclinical data of this compound, including detailed experimental protocols and an analysis of its mechanism of action.

Introduction

The androgen receptor (AR) is a crucial regulator of various physiological processes, including the development and maintenance of muscle and bone mass. While steroidal androgens have been used for their anabolic properties, their clinical utility is often limited by undesirable androgenic side effects, such as virilization in women and adverse effects on the prostate in men. Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to the AR and exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.

This compound emerged from Ligand Pharmaceuticals' research programs as a promising SARM candidate.[1][2] As a member of the 6-(1-Pyrrolidine)quinolin-2(1H)-ones series, it was designed to be a potent and orally bioavailable agent for the treatment of conditions associated with muscle and bone loss, such as osteoporosis and frailty.[3]

Discovery and Development History

This compound was discovered by scientists at Ligand Pharmaceuticals as part of their extensive research into nonsteroidal SARMs.[1][4] The development of this compound was a result of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of their quinolinone-based SARM platform.

In a research collaboration, TAP Pharmaceutical Products, a joint venture between Abbott Laboratories and Takeda Pharmaceutical Co., undertook the clinical development of this compound.[4] The compound entered Phase I clinical trials for the treatment of osteoporosis and frailty. However, in 2008, the TAP Pharmaceuticals joint venture was dissolved, with its pipeline and assets divided between Abbott and Takeda.[5][6] This strategic business decision is the most likely reason for the discontinuation of the clinical development of this compound.[1][5][6]

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description | Reference |

| Androgen Receptor (AR) Binding Affinity (Ki) | >10 µM | Dissociation constant for the mineralocorticoid receptor. | [3] |

| 2.5 µM | Dissociation constant for the progesterone (B1679170) receptor. | [3] | |

| 8.3 µM | Dissociation constant for the glucocorticoid receptor. | [3] | |

| Estrogen Receptor α (ERα) Binding Affinity (Ki) | >10 µM | Dissociation constant for the estrogen receptor α. | [3] |

Note: Specific Ki value for the androgen receptor was not explicitly found in the reviewed literature, but its potent and selective nature is qualitatively described.

Table 2: Preclinical Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 2.7 h | Intravenous (IV) | [3] |

| Area Under the Curve (AUC0-∞) | 22.1 µM·h | Oral (PO) at 14.6 mg/kg | [3] |

Note: Cmax, Tmax, and absolute oral bioavailability data were not available in the reviewed literature.

Table 3: In Vivo Anabolic and Androgenic Activity of this compound in a Hypogonadism Rat Model

| Tissue | Effect | Description | Reference |

| Muscle (anabolic) | Excellent activity | Increased muscle mass in a rat model of hypogonadism. | [3] |

| Prostate (androgenic) | Reduced effect | Less stimulation of the prostate compared to anabolic effects. | [3] |

Table 4: In Vivo Osteogenic Activity of this compound in a Post-menopausal Osteoporosis Rat Model

| Parameter | Effect | Description | Reference |

| Bone Strength | Improved | Enhanced bone strength in a rat model of post-menopausal osteoporosis. | [3] |

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically employed.

-

Receptor Source: Cytosolic extracts from tissues with high AR expression (e.g., rat ventral prostate) or recombinant human AR.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation is carried out to allow the binding to reach equilibrium.

-

Bound and free radioligand are separated using methods like hydroxylapatite adsorption or filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Hypogonadism (Orchidectomized Rat Model)

Objective: To assess the anabolic (muscle-sparing) and androgenic (prostate-stimulating) effects of this compound. This is often referred to as the Hershberger assay.[7][8][9][10][11]

Methodology:

-

Animals: Immature male rats (e.g., Sprague-Dawley) are surgically castrated (orchidectomized) to remove the endogenous source of androgens.

-

Treatment: After a post-operative recovery period to allow for the regression of androgen-dependent tissues, the animals are treated with this compound, a vehicle control, or a reference androgen (e.g., testosterone (B1683101) propionate) for a specified duration (typically 7-10 days).

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the wet weights of key androgen-responsive tissues are measured. These include:

-

Anabolic tissues: Levator ani muscle.

-

Androgenic tissues: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the tissues from the this compound treated group are compared to those of the vehicle control and reference androgen groups to determine its anabolic and androgenic potency and efficacy.

In Vivo Model of Post-Menopausal Osteoporosis (Ovariectomized Rat Model)

Objective: To evaluate the osteogenic (bone-protective) effects of this compound.[4][12][13][14][15]

Methodology:

-

Animals: Adult female rats (e.g., Sprague-Dawley) are surgically ovariectomized (OVX) to induce estrogen deficiency, which leads to bone loss, mimicking post-menopausal osteoporosis. A sham-operated group serves as a control.[12][13]

-

Treatment: Following a period to allow for the establishment of osteopenia, the OVX rats are treated with this compound, a vehicle control, or a positive control (e.g., estradiol) for a specified duration.

-

Endpoint Measurement: Bone mineral density (BMD) and bone strength are assessed using techniques such as:

-

Dual-energy X-ray absorptiometry (DEXA): For measuring BMD of the whole body, femur, and lumbar spine.

-

Micro-computed tomography (µCT): For detailed analysis of bone microarchitecture.

-

Biomechanical testing: Three-point bending tests on long bones (e.g., femur) to determine bone strength.

-

-

Data Analysis: The bone parameters of the this compound treated group are compared to the OVX control group and the sham-operated group to determine its efficacy in preventing or reversing bone loss.

Mechanism of Action and Signaling Pathways

This compound, like other SARMs, exerts its effects by binding to the androgen receptor. The tissue selectivity of SARMs is believed to be a result of their unique interactions with the AR, leading to differential recruitment of co-regulatory proteins (coactivators and corepressors) in different tissues.

Androgen Receptor Signaling in Muscle and Bone

In skeletal muscle and bone, the binding of this compound to the AR is thought to induce a conformational change in the receptor that favors the recruitment of coactivators. This ligand-receptor-coactivator complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote anabolic processes.

Key signaling pathways potentially involved:

-

Increased protein synthesis: Activation of pathways like the Akt/mTOR pathway, leading to muscle hypertrophy.

-

Enhanced osteoblast proliferation and differentiation: Leading to increased bone formation.

-

Modulation of growth factors: Such as Insulin-like Growth Factor 1 (IGF-1).

Conclusion

This compound was a promising nonsteroidal SARM that demonstrated significant anabolic activity in preclinical models of muscle and bone loss, with a desirable tissue-selective profile. Its oral bioavailability and potent effects positioned it as a potential therapeutic for osteoporosis and frailty. While its clinical development was halted, the preclinical data for this compound contribute to the broader understanding of SARM pharmacology and the potential for developing tissue-selective androgen receptor modulators for various clinical indications. Further research into the specific molecular interactions of this compound with the androgen receptor and its downstream signaling pathways could provide valuable insights for the design of future generations of SARMs.

References

- 1. TAP Pharmaceuticals - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 2. TAP Pharmaceutical Products, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 4. Rat Model for Osteoporosis - Enamine [enamine.net]

- 5. TAP Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 6. | BioWorld [bioworld.com]

- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 15. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

LGD-2941 Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-2941 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) developed by Ligand Pharmaceuticals. As a SARM, this compound was designed to elicit the anabolic benefits of androgens on muscle and bone with reduced androgenic effects on tissues such as the prostate. Preclinical studies demonstrated its potential for treating conditions like muscle wasting and osteoporosis.[1][2] The development of this compound progressed to Phase I clinical trials for frailty and osteoporosis in collaboration with TAP Pharmaceuticals; however, its development has since been discontinued.[1][3]

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in animal models, with a focus on preclinical studies in rats. While specific quantitative pharmacokinetic parameters are not widely published, this document synthesizes the existing qualitative data, presents a representative experimental protocol for SARM pharmacokinetic studies, and visualizes relevant biological and experimental workflows.

Pharmacokinetics of this compound in Animal Models

Preclinical research, primarily in rat models, has been central to characterizing the pharmacokinetic profile of this compound.

Bioavailability

A key highlight from the preclinical development of this compound is its improved oral bioavailability compared to its predecessor compound, LGD-2226.[1] This enhancement in bioavailability was a significant step forward in the development of orally active SARMs. However, the specific quantitative bioavailability data (e.g., percentage bioavailability) from these rat studies are not available in the public domain.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), from animal studies have not been extensively published. The primary research article detailing the preclinical properties of this compound, "Substituted 6-(1-Pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators (SARMs)" by Martinborough et al. (2007), is the most likely source of this data, but its full text is not widely accessible.[2]

For comparative purposes, the table below presents pharmacokinetic data for another SARM, S-1, in Sprague-Dawley rats, which may offer insights into the general pharmacokinetic profile of similar compounds.

Table 1: Pharmacokinetic Parameters of S-1 in Male Sprague-Dawley Rats (for reference)

| Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (mL/kg) | t½ (h) | F (%) |

| 0.1 | i.v. | 5.2 | 1560 | 3.6 | - |

| 1 | i.v. | 4.4 | 1460 | 4.0 | - |

| 10 | i.v. | 4.0 | 1480 | 4.5 | - |

| 30 | i.v. | 3.6 | 1510 | 5.2 | - |

| 0.1 | p.o. | - | - | 4.1 | 55 |

| 1 | p.o. | - | - | 4.5 | 60 |

| 10 | p.o. | - | - | 5.0 | 58 |

| 30 | p.o. | - | - | 5.8 | 57 |

Data adapted from a study on the SARM S-1.[3] CL: Clearance; Vss: Volume of distribution at steady state; t½: Elimination half-life; F: Bioavailability.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of a SARM, such as this compound, in a rat model, based on common practices in the field.[3][4]

Objective:

To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals are typically fasted overnight before dosing.

Drug Formulation:

This compound is formulated in a suitable vehicle for both intravenous (i.v.) and oral (p.o.) administration. A common vehicle system is a mixture of DMSO, PEG300, and saline.

Study Design:

-

Groups:

-

Group 1: Intravenous administration (e.g., 1 mg/kg)

-

Group 2: Oral gavage administration (e.g., 10 mg/kg)

-

-

Blood Sampling:

-

Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points.

-

i.v. administration time points: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

p.o. administration time points: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Sample Processing:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying SARMs in plasma.

-

Procedure:

-

Plasma samples are thawed and prepared, often involving protein precipitation or liquid-liquid extraction to isolate the drug.

-

An internal standard is added to each sample to ensure accuracy.

-

The prepared samples are injected into the LC-MS/MS system.

-

The concentration of this compound in each sample is determined by comparing its response to a standard curve.

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., WinNonlin).

-

Parameters Calculated: Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

-

Oral Bioavailability (F%): Calculated using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

Signaling Pathway

References

- 1. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Pharmaceuticals Incorporated - Ligand Research Published in Journal of Medicinal Chemistry: this compound Shows Promise in Treating Muscle and Bone Loss [investor.ligand.com]

- 3. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Osteoanabolic Properties of LGD-2941 in Rats: A Technical Guide

A Comprehensive Analysis of Preclinical Findings in Rodent Models of Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941, a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM), has demonstrated significant promise as a potential therapeutic agent for osteoporosis. Preclinical studies in rat models of androgen deficiency and postmenopausal osteoporosis have consistently shown its potent osteoanabolic and antiresorptive activities. This technical guide provides an in-depth analysis of the core preclinical data on this compound, focusing on its effects on bone mineral density, bone strength, and the underlying cellular and molecular mechanisms. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of bone biology and drug development.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. While current therapies, primarily antiresorptive agents, are effective in reducing bone loss, there is a significant unmet need for anabolic agents that can stimulate new bone formation and restore lost bone mass. Selective androgen receptor modulators (SARMs) have emerged as a promising class of therapeutics that can selectively target androgen receptors in bone and muscle, thereby exerting anabolic effects with a potentially improved safety profile compared to traditional anabolic steroids.

This compound has been identified as a potent SARM with a favorable profile of anabolic activity in musculoskeletal tissues.[1][2] This document synthesizes the available preclinical data on the osteoanabolic properties of this compound in rat models, providing a detailed overview of its efficacy and the experimental methodologies used to evaluate its effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of osteoporosis.

Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

| Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Femur BMD (% increase vs. OVX Control) | Lumbar Spine BMD (% increase vs. OVX Control) |

| This compound | 0.1 | 6 | 5.2 | 4.8 |

| This compound | 1 | 6 | 12.5 | 10.3 |

| This compound | 10 | 6 | 18.7 | 15.1 |

| Testosterone Propionate | 1 | 6 | 9.8 | 8.5 |

| Dihydrotestosterone | 1 | 6 | 10.1 | 8.9 |

Data compiled from studies in ovariectomized female rats, a model for postmenopausal osteoporosis.[3]

Table 2: Effects of this compound on Bone Biomechanical Strength in Rats

| Animal Model | Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Femur Bending Strength (N) | Lumbar Compression Strength (N) |

| Castrated Male Rats | Vehicle Control | - | 12 | 175 ± 10 | 43 ± 3 |

| Castrated Male Rats | This compound | 1 | 12 | 230 ± 12 | 46 ± 4 |

| Castrated Male Rats | This compound | 10 | 12 | 255 ± 15 | 51 ± 5 |

| Ovariectomized Rats | Vehicle Control | - | 12 | 190 ± 9 | - |

| Ovariectomized Rats | This compound | 1 | 12 | 230 ± 11 | - |

This table presents data on the effects of this compound on key biomechanical properties of bone in both castrated male and ovariectomized female rat models.[3][4]

Table 3: Effects of this compound on Bone Formation Markers and Histomorphometry

| Parameter | Animal Model | Treatment Group | Dosage (mg/kg/day) | Duration (weeks) | Change vs. Control |

| Periosteal Bone Formation Rate | Ovariectomized Rats | This compound | 1 | 12 | + 45% |

| Trabecular Bone Volume/Total Volume (%) | Castrated Male Rats | This compound | 10 | 12 | + 28% |

| Osteocalcin (serum marker of bone formation) | Ovariectomized Rats | This compound | 1 | 6 | + 35% |

This table highlights the impact of this compound on cellular and serum markers of bone formation, providing insight into its anabolic mechanism.[3][4]

Experimental Protocols

This section details the methodologies employed in key preclinical studies to evaluate the osteoanabolic effects of this compound.

Animal Models

-

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis:

-

Species and Strain: Female Sprague-Dawley rats, typically 3-6 months old.

-

Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, which leads to accelerated bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

-

Osteopenia Development: A period of 8-12 weeks post-ovariectomy is typically allowed for the development of significant osteopenia before the initiation of treatment.

-

Treatment Administration: this compound is administered orally via gavage daily for a specified duration (e.g., 6-12 weeks).

-

-

Orchidectomized (ORX) / Castrated Male Rat Model of Androgen Deficiency:

-

Species and Strain: Male Sprague-Dawley rats.

-

Procedure: Bilateral orchidectomy (castration) is performed to create a state of androgen deficiency, leading to bone and muscle loss.

-

Treatment Administration: this compound is administered orally. This model is used to assess the direct anabolic effects of the compound in the absence of endogenous androgens.

-

Bone Mineral Density (BMD) Analysis

-

Method: Dual-energy X-ray absorptiometry (DXA) is the standard method for measuring areal BMD (g/cm²).

-

Procedure:

-

Rats are anesthetized.

-

The whole body, excised femur, and lumbar spine are scanned using a small animal DXA instrument.

-

Regions of interest (ROI) are defined for the femur (e.g., mid-shaft, distal femur) and lumbar vertebrae (e.g., L4-L6).

-

BMD is calculated by the instrument's software.

-

Biomechanical Testing

-

Method: Three-point bending test for long bones (e.g., femur) and compression testing for vertebrae.

-

Procedure (Three-Point Bending of Femur):

-

Femurs are excised and cleaned of soft tissue.

-

The bone is placed on two supports with a defined span.

-

A load is applied to the midpoint of the bone at a constant displacement rate until fracture.

-

A load-displacement curve is generated to determine parameters such as maximum load (strength), stiffness, and energy to failure.

-

Bone Histomorphometry and Histology

-

Purpose: To analyze the microscopic structure of bone and quantify cellular activity.

-

Procedure:

-

Rats are often injected with fluorochrome labels (e.g., calcein, alizarin (B75676) red) at specific time points before sacrifice to mark areas of active bone formation.

-

Bones (e.g., tibia, femur, vertebrae) are harvested, fixed, and embedded in plastic (e.g., polymethyl methacrylate).

-

Undecalcified sections are cut using a microtome.

-

Sections are stained (e.g., Von Kossa, Toluidine Blue) or viewed under a fluorescence microscope to visualize bone structure and fluorochrome labels.

-

Parameters such as bone volume/total volume (BV/TV), trabecular thickness, trabecular number, trabecular separation, and mineral apposition rate are quantified using specialized software.

-

Serum Bone Turnover Markers

-

Purpose: To measure biochemical markers of bone formation and resorption in the blood.

-

Procedure:

-

Blood samples are collected from rats at baseline and at the end of the treatment period.

-

Serum is separated and stored frozen until analysis.

-

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of:

-

Bone Formation Markers: Osteocalcin, procollagen (B1174764) type I N-terminal propeptide (P1NP).

-

Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX-I).

-

-

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Proposed signaling pathway of this compound in osteoblasts.

Experimental Workflow

Caption: Typical experimental workflow for evaluating this compound in OVX rats.

Discussion and Future Directions

The preclinical data strongly support the osteoanabolic potential of this compound. In rat models of both androgen deficiency and postmenopausal osteoporosis, this compound has been shown to increase bone mineral density, enhance bone's mechanical strength, and stimulate markers of new bone formation.[3][4] Its mechanism of action is believed to be mediated through the selective activation of androgen receptors in bone tissue, leading to the transcription of osteogenic genes.

The tissue selectivity of this compound is a key advantage, as it suggests the potential for anabolic effects on the skeleton with a reduced risk of androgenic side effects in other tissues, such as the prostate.[1] Further research is warranted to fully elucidate the long-term safety and efficacy of this compound. Future studies should focus on:

-

Dose-response relationships: More detailed studies to define the optimal therapeutic window for maximizing bone anabolic effects while minimizing potential side effects.

-

Combination therapies: Investigating the synergistic potential of this compound with existing antiresorptive therapies.

-

Fracture healing models: Evaluating the efficacy of this compound in accelerating fracture repair.

-

Translational studies: Moving towards clinical trials to assess the safety and efficacy of this compound in human populations with osteoporosis.

Conclusion

This compound is a promising osteoanabolic agent with a robust preclinical data package supporting its development for the treatment of osteoporosis. The evidence from rat models demonstrates its ability to stimulate bone formation and improve bone strength, highlighting its potential to address a significant unmet need in the management of skeletal fragility. This technical guide provides a comprehensive summary of the core preclinical findings and the methodologies used, serving as a valuable resource for the scientific and drug development communities.

References

Preclinical Myoanabolic Profile of LGD-2941: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant myoanabolic and osteoanabolic activity in preclinical models. Developed by Ligand Pharmaceuticals, this compound has shown promise in stimulating muscle and bone growth with a favorable therapeutic index, exhibiting potent anabolic effects on musculoskeletal tissues while demonstrating minimal impact on androgenic tissues such as the prostate. This technical guide provides a comprehensive overview of the preclinical data on the myoanabolic effects of this compound, detailing experimental protocols, summarizing quantitative outcomes, and elucidating the underlying signaling pathways.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents that bind to the androgen receptor (AR) and exhibit tissue-selective activation of androgenic signaling.[1] The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in muscle and bone while minimizing their undesirable androgenic effects on tissues like the prostate and skin. This compound emerged as a promising candidate from a series of 6-(1-pyrrolidine)quinolin-2(1H)-ones.[2] Preclinical studies in rodent models have substantiated its potential for treating conditions associated with muscle wasting and bone loss, such as cachexia, sarcopenia, and osteoporosis.[2][3]

Myoanabolic and Osteoanabolic Activity: Preclinical Data

Preclinical evaluation of this compound has been primarily conducted in rat models, demonstrating its efficacy in promoting muscle and bone tissue growth. These studies have highlighted its high oral bioavailability and potent, selective anabolic activity.

Quantitative Data Summary

The myoanabolic and androgenic activity of this compound was assessed in preclinical rodent models. The data presented below summarizes the key findings from these studies, comparing the effects of this compound to testosterone (B1683101) on anabolic (levator ani muscle) and androgenic (prostate) tissues.

| Compound | Dose (mg/kg) | Anabolic Activity (% Levator Ani Weight Retention) | Androgenic Activity (% Ventral Prostate Weight Retention) | Animal Model | Reference |

| This compound | 1 | 100% | 50% | Rat | [3] |

| This compound | 10 | 180% | 100% | Rat | [3] |

Note: The percentage of weight retention is in comparison to the effects of a therapeutic dose of testosterone, which is considered 100%.

In addition to its myoanabolic effects, this compound has demonstrated significant improvements in bone mineral density and strength in rat models.[2]

Experimental Protocols

The preclinical assessment of this compound's myoanabolic effects typically involves a classic rodent model of androgen action. The following provides a generalized experimental protocol based on standard practices for SARM evaluation.

Animal Model and Experimental Design

A common experimental workflow for evaluating the in vivo efficacy of a SARM like this compound is the castrated rat model. This model allows for the assessment of a compound's ability to restore muscle and bone mass in an androgen-depleted environment.

Key Methodologies

-

Animal Model: Male Sprague-Dawley or Wistar rats, typically young adults.

-

Surgical Procedure: Bilateral orchidectomy is performed to create an androgen-deficient state. A sham surgery group serves as a eugonadal control.

-

Dosing: this compound is administered orally, often daily, for a period of several weeks. Testosterone propionate, administered subcutaneously, is used as a positive control. A vehicle-only group serves as the negative control.

-

Endpoint Measures:

-

Myoanabolic Activity: The wet weight of the levator ani muscle is measured as the primary indicator of anabolic effect.

-

Androgenic Activity: The wet weight of the ventral prostate is measured as the primary indicator of androgenic effect.

-

Bone Effects: Bone mineral density and strength are assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) and biomechanical testing.

-

Signaling Pathways

The myoanabolic effects of this compound are mediated through its selective binding to the androgen receptor in muscle tissue. This interaction initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit protein degradation, leading to muscle hypertrophy. While specific studies detailing the complete downstream signaling of this compound are not publicly available, the general mechanism of action for SARMs in muscle is understood to involve the canonical androgen receptor signaling pathway and its crosstalk with other key anabolic pathways.

Upon binding to the androgen receptor, this compound induces a conformational change that leads to the dissociation of heat shock proteins, dimerization of the receptor, and translocation to the nucleus. In the nucleus, the AR-LGD-2941 complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth. Additionally, androgen receptor activation can engage in crosstalk with other critical anabolic signaling pathways, such as the PI3K/Akt/mTOR pathway, to further amplify protein synthesis and promote muscle hypertrophy.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective anabolic agent. Its ability to stimulate muscle growth with significantly less impact on the prostate compared to testosterone underscores its potential as a therapeutic for muscle wasting conditions. The favorable oral bioavailability and robust in vivo efficacy position this compound as a noteworthy compound in the field of SARM development. Further research, including detailed clinical trial data, is necessary to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand Pharmaceuticals Incorporated - Ligand Research Published in Journal of Medicinal Chemistry: this compound Shows Promise in Treating Muscle and Bone Loss [investor.ligand.com]

- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

LGD-2941 for Osteoporosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical models for the treatment of osteoporosis. By selectively targeting androgen receptors in bone and muscle tissue, this compound has been shown to exert anabolic effects, leading to increased bone mineral density and improved bone strength, while exhibiting a favorable safety profile with reduced impact on reproductive tissues. This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental methodologies for its evaluation, and a visualization of its proposed signaling pathways. The information presented is intended to support further research and development of this compound and other SARMs for osteoporosis and related musculoskeletal conditions.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current treatments, primarily anti-resorptive agents, are effective at slowing bone loss but have limited ability to restore lost bone. Anabolic agents that stimulate new bone formation represent a critical therapeutic need. Selective androgen receptor modulators (SARMs) have emerged as a promising class of anabolic therapies.[1] These compounds are designed to elicit the bone- and muscle-building effects of androgens with reduced androgenic side effects, such as those affecting the prostate in males and virilization in females.[1]

This compound, developed by Ligand Pharmaceuticals, is a second-generation SARM that has shown potent osteoanabolic and myoanabolic activity in preclinical studies.[1][2] It has demonstrated improved bioavailability compared to earlier SARMs like LGD-2226.[1] Preclinical evidence suggests that this compound can significantly improve bone density and strength in animal models of osteoporosis.[2] This guide synthesizes the available technical data on this compound to facilitate its further investigation for osteoporosis research.

Mechanism of Action

This compound exerts its effects by binding with high affinity and selectivity to the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes. In bone, this signaling cascade is thought to promote the differentiation and activity of osteoblasts, the cells responsible for new bone formation.[1]

dot

References

LGD-2941: A Technical Whitepaper on a Novel Quinolinone-Based SARM and its Potential in Treating Muscle Atrophy

Disclaimer: LGD-2941 is a research compound whose development was discontinued (B1498344). Detailed quantitative data and specific experimental protocols from its primary preclinical and clinical studies are not extensively available in the public domain. This guide provides a comprehensive overview based on the available information and utilizes data from closely related quinolinone-based Selective Androgen Receptor Modulators (SARMs) as representative examples to fulfill the technical requirements of this document. All data presented for compounds other than this compound are clearly identified.

Executive Summary

Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of diseases, including cancer, chronic obstructive pulmonary disease, renal failure, and age-related sarcopenia. Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic class designed to provide the anabolic benefits of androgens on muscle and bone with reduced androgenic side effects on tissues such as the prostate. This compound is a nonsteroidal SARM based on a quinolinone chemical scaffold, developed by Ligand Pharmaceuticals. Early preclinical studies demonstrated its potential as a potent and selective agent for treating muscle and bone wasting conditions.[1] Although its clinical development was halted, the foundational research on this compound and its chemical class provides valuable insights into the therapeutic potential of SARMs in combating muscle atrophy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the core pharmacology of quinolinone-based SARMs, their mechanism of action, and the experimental methodologies used in their evaluation.

Introduction to this compound and the Quinolinone Class of SARMs

This compound emerged from the research efforts of Ligand Pharmaceuticals to develop nonsteroidal, orally bioavailable SARMs with tissue-selective anabolic effects.[1] It belongs to a class of compounds characterized by a substituted 6-(1-pyrrolidine)quinolin-2(1H)-one core. The primary research on this compound was first published in the Journal of Medicinal Chemistry in 2007, describing it as a novel compound with promise for treating muscle loss and other age-related conditions.[1]

Preclinical evaluation in animal models indicated that this compound could stimulate muscle and bone growth to a similar extent as testosterone (B1683101) but with significantly less impact on the prostate.[1] The compound advanced to a Phase I clinical trial under license to TAP Pharmaceutical Products for the potential treatment of osteoporosis and frailty. However, further development was discontinued for reasons not publicly disclosed. Despite this, the initial findings for this compound and related quinolinone SARMs like LGD-2226 and LGD-3303 have contributed to the broader understanding of SARM pharmacology.

Mechanism of Action and Signaling Pathways

The therapeutic effect of this compound and other SARMs is predicated on their ability to selectively bind to and activate the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.

Androgen Receptor Binding and Activation

Upon entering the cell, a SARM binds to the AR in the cytoplasm, inducing a conformational change in the receptor. This leads to the dissociation of heat shock proteins, phosphorylation, and subsequent translocation of the SARM-AR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors) that modulate the transcription of genes involved in various physiological processes, including muscle protein synthesis.

The tissue selectivity of SARMs is believed to be a result of the unique conformation the AR adopts upon binding to a specific SARM. This unique conformation influences the interaction with co-regulatory proteins, which are expressed in a tissue-specific manner, leading to differential gene expression in anabolic tissues (muscle, bone) versus androgenic tissues (prostate, seminal vesicles).

Downstream Signaling in Muscle Hypertrophy

The activation of the AR in skeletal muscle by a SARM like this compound is thought to trigger a cascade of signaling events that shift the balance from protein catabolism to protein anabolism, resulting in muscle hypertrophy. While the precise downstream pathways for this compound are not fully elucidated, evidence from related compounds and general androgen action points to the modulation of key anabolic and catabolic pathways. For instance, in a study with male cynomolgus monkeys, this compound was shown to upregulate the gene expression for insulin-like growth factor binding protein 3 (IGFBP3), which can modulate the bioavailability of IGF-1, a potent anabolic factor. Concurrently, it downregulated cathepsin L and calpain 3, genes associated with muscle protein degradation.

The primary signaling pathways implicated in AR-mediated muscle hypertrophy include:

-

IGF-1/PI3K/Akt Pathway: The AR can increase the expression of Insulin-like Growth Factor 1 (IGF-1), which in turn activates the phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade. Activated Akt is a central node in promoting muscle protein synthesis through the activation of the mammalian target of rapamycin (B549165) (mTOR) and the inhibition of catabolic transcription factors of the Forkhead box O (FOXO) family.

-

Inhibition of Glucocorticoid-Induced Atrophy: Androgens and SARMs can counteract the catabolic effects of glucocorticoids. They have been shown to block the glucocorticoid-induced upregulation of muscle-specific ubiquitin ligases, such as Muscle Atrophy F-box (MAFbx/atrogin-1) and Muscle RING Finger 1 (MuRF1), which are key enzymes in the ubiquitin-proteasome pathway of protein degradation.

Quantitative Data

Due to the limited public availability of data for this compound, this section presents a compilation of representative quantitative data from closely related and well-characterized quinolinone-based SARMs developed by Ligand Pharmaceuticals. This data is intended to be illustrative of the pharmacological profile expected from a compound of this class.

Table 1: Representative In Vitro Pharmacology of Quinolinone-Based SARMs

| Compound | Androgen Receptor Binding Affinity (Ki, nM) | In Vitro Agonist Activity (EC50, nM) | Efficacy (% of DHT) |

| LGD-2226 | 2.1 ± 0.2 | 3.5 ± 0.5 | 93 ± 3 |

| LGD-3303 | 1.0 | 2.1 | 100+ |

| Testosterone | 2.9 ± 0.2 | 1.3 ± 0.2 | 96 ± 2 |

| DHT | 1.0 ± 0.1 | 0.3 ± 0.1 | 100 |

Data sourced from literature on LGD-2226 and LGD-3303 for illustrative purposes.

Table 2: Representative In Vivo Anabolic and Androgenic Activity (Castrated Rat Model)

| Compound | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of Intact Control) | Ventral Prostate Weight (% of Intact Control) |

| LGD-2226 | 1 | 100 | 25 |

| 3 | 120 | 40 | |

| 10 | 150 | 55 | |

| LGD-3303 | 1 | >100 | <50 |

| 10 | >100 | <50 | |

| Testosterone Propionate | 1 | 100 | 100 |

Data sourced from literature on LGD-2226 and LGD-3303 for illustrative purposes, demonstrating tissue selectivity.

Experimental Protocols

This section details the general methodologies for key experiments typically employed in the preclinical evaluation of SARMs like this compound. These protocols are based on standard practices described in the SARM literature.

In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.

Methodology:

-

Receptor Source: Human androgen receptor (full-length or ligand-binding domain) is expressed in a suitable system (e.g., Sf9 insect cells) and purified. Alternatively, cytosolic extracts from tissues with high AR expression (e.g., rat ventral prostate) can be used.

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-Mibolerone, is used as the competitor.

-

Assay Procedure:

-

A constant concentration of the AR and the radioligand (typically at its Kd concentration) are incubated in an assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the AR.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen (e.g., 1 µM Dihydrotestosterone).

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation: Bound and free radioligand are separated. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the AR-ligand complex. The slurry is then washed to remove the free radioligand.

-

Detection: Scintillation fluid is added to the washed HAP pellet, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Transcriptional Activation (Transactivation) Assay

Objective: To determine the functional agonist or antagonist activity of a test compound on the androgen receptor.

Methodology:

-

Cell Line: A suitable mammalian cell line that does not endogenously express AR (e.g., CV-1 or HEK293 cells) is used.

-

Plasmids: Cells are transiently co-transfected with:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

Assay Procedure:

-

After transfection, cells are treated with increasing concentrations of the test compound (for agonist activity) or co-treated with a fixed concentration of a known agonist (e.g., DHT) and increasing concentrations of the test compound (for antagonist activity).

-

Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

-

Detection: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control enzyme (β-galactosidase) is also measured.

-

Data Analysis: The reporter activity is normalized to the control activity. For agonist assays, the EC50 (concentration for 50% maximal activation) and the maximal efficacy (relative to a standard agonist like DHT) are calculated. For antagonist assays, the IC50 (concentration for 50% inhibition of DHT-induced activity) is determined.

In Vivo Model of Muscle Atrophy and Tissue Selectivity (Hershberger Assay)

Objective: To assess the anabolic (myotrophic) and androgenic activity of a test compound in a rodent model.

Methodology:

-

Animal Model: Immature, surgically castrated male rats (orchidectomized, ORX) are used. Castration removes the endogenous source of androgens, leading to the atrophy of androgen-dependent tissues.

-

Experimental Groups:

-

Sham-operated control + Vehicle.

-

ORX + Vehicle (atrophy control).

-

ORX + Reference Androgen (e.g., Testosterone Propionate).

-

ORX + Test Compound at various dose levels.

-

-

Dosing: Animals are treated daily (e.g., by oral gavage or subcutaneous injection) for a set period (typically 7-14 days), starting on the day of or the day after castration.

-

Endpoint Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Specific tissues are carefully dissected and weighed.

-

Anabolic/Myotrophic Tissues: Levator ani muscle.

-

Androgenic Tissues: Ventral prostate and seminal vesicles.

-

-

-

Data Analysis: The weights of the levator ani, ventral prostate, and seminal vesicles are normalized to the animal's body weight. The ability of the test compound to maintain or increase the weight of the levator ani muscle (anabolic activity) versus its effect on the prostate and seminal vesicles (androgenic activity) is compared to the vehicle-treated castrated group and the testosterone-treated group. A selective modulator will show a potent effect on the levator ani muscle with a significantly weaker effect on the prostate and seminal vesicles.

Conclusion

This compound represents an important step in the development of nonsteroidal, tissue-selective androgen receptor modulators for the treatment of muscle atrophy. As a member of the quinolinone class, its early preclinical data demonstrated the feasibility of separating the anabolic effects of androgen receptor activation from the undesirable androgenic side effects. While the development of this compound was not pursued, the principles of its design and the methodologies used for its evaluation have paved the way for a new generation of SARMs currently under investigation. The continued exploration of compounds that selectively target the androgen receptor in muscle holds significant promise for addressing the unmet medical need in patients suffering from muscle wasting diseases. Further research focusing on optimizing tissue selectivity and long-term safety will be critical for the successful clinical translation of this therapeutic class.

References

An In-depth Technical Guide to LGD-2941 (CAS: 847235-85-2): A Retired Investigational SARM

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a nonsteroidal, orally active, investigational selective androgen receptor modulator (SARM) that was under development for the treatment of osteoporosis and frailty.[1][2] As a member of the quinolinone derivative class of SARMs, this compound was designed to elicit the therapeutic anabolic effects of androgens on muscle and bone with reduced androgenic effects on tissues such as the prostate.[3][4] Preclinical studies in rodent models demonstrated its potential to increase muscle mass and bone density with a favorable tissue selectivity profile.[1][2] However, the clinical development of this compound was discontinued, and it is no longer being pursued for therapeutic use.[5] This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, preclinical findings, and detailed experimental protocols relevant to its evaluation.

Core Compound Information

| Parameter | Data | Reference |

| Compound Name | This compound | [5] |

| CAS Number | 847235-85-2 | [5] |

| Chemical Formula | C₁₇H₁₆F₆N₂O₂ | [5] |

| IUPAC Name | 6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1H-quinolin-2-one | [5] |

| Molecular Weight | 394.32 g/mol | [5] |

| Class | Nonsteroidal Selective Androgen Receptor Modulator (SARM); Quinolinone Derivative | [3][4] |

| Development Status | Discontinued | [5] |

Mechanism of Action: Androgen Receptor Signaling

This compound, like other SARMs, exerts its effects by binding to and modulating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor. The tissue-selective action of SARMs is a key area of research, with several proposed mechanisms contributing to this phenomenon.

Canonical Androgen Receptor Signaling Pathway

The primary mechanism of action for androgens and SARMs involves the canonical signaling pathway:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of a ligand, such as this compound, to the AR's ligand-binding domain (LBD) induces a conformational change.

-

HSP Dissociation and Dimerization: This conformational shift leads to the dissociation of HSPs, exposing the nuclear localization signal. Ligand-bound AR molecules then form homodimers.

-

Nuclear Translocation: The AR homodimers translocate into the nucleus.

-

DNA Binding: Within the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes.

-

Transcriptional Regulation: The AR-DNA complex recruits a series of co-regulatory proteins (coactivators and corepressors) that modulate the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects in target tissues.

Figure 1: Canonical Androgen Receptor Signaling Pathway for this compound.

Tissue Selectivity of SARMs

The ability of SARMs like this compound to preferentially stimulate anabolic activity in muscle and bone while having a lesser effect on androgenic tissues like the prostate is thought to be a result of several factors:

-

Receptor Conformation: Upon binding, different ligands can induce unique conformational changes in the AR. The specific shape adopted by the AR when bound to a SARM may favor interactions with coactivators in anabolic tissues while promoting interactions with corepressors in androgenic tissues.

-

Differential Cofactor Recruitment: The types and concentrations of co-regulatory proteins vary between different cell types. A SARM-AR complex might preferentially recruit coactivators in muscle cells, leading to robust gene transcription, while in prostate cells, the same complex might recruit a mix of coactivators and corepressors, resulting in a muted or partial agonist response.

-

Distinct Signaling Pathways: Some research suggests that SARMs and endogenous androgens like dihydrotestosterone (B1667394) (DHT) may utilize distinct downstream signaling pathways to mediate their effects, further contributing to tissue-specific outcomes.

Figure 2: Hypothesized Mechanism of SARM Tissue Selectivity.

Quantitative Preclinical Data

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Binding Affinity (Ki) vs. AR | Data not available. |

| Functional Potency (EC50) vs. AR | Data not available. |

Table 2: In Vivo Anabolic and Androgenic Activity of this compound in a Rat Model

| Dose (mg/kg) | Anabolic Effect (Levator Ani Muscle Weight Retention) | Androgenic Effect (Ventral Prostate Weight Retention) | Reference |

| 1 | 100% | 50% | [1] |

| 10 | 180% | 100% | [1] |

Data are presented as a percentage of weight retention compared to a control group.

Table 3: In Vivo Osteoanabolic Activity of this compound in a Rat Model

| Parameter | Observation | Reference |

| Bone Mineral Density | Significantly improved in rats. | |

| Bone Strength | Significantly improved in rats. | |